molecular formula C16H21N3O2 B11150013 N-isobutyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-isobutyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11150013
M. Wt: 287.36 g/mol
InChI Key: UFMGFHKHHCZFKH-UHFFFAOYSA-N
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Description

N-isobutyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an isobutyl group, a methoxyphenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

    Attachment of the Isobutyl Group: The isobutyl group is typically introduced through alkylation reactions, using isobutyl halides or isobutyl alcohols in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, often through the use of coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The pyrazole ring and the methoxyphenyl group can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid and sulfuric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-isobutyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-isobutyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-isobutyl-3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-isobutyl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-isobutyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-11(2)10-17-16(20)15-9-14(18-19(15)3)12-5-7-13(21-4)8-6-12/h5-9,11H,10H2,1-4H3,(H,17,20)

InChI Key

UFMGFHKHHCZFKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC

Origin of Product

United States

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